molecular formula C6H11NO B14057293 4-(Methylamino)pent-3-en-2-one

4-(Methylamino)pent-3-en-2-one

Cat. No.: B14057293
M. Wt: 113.16 g/mol
InChI Key: FNMKFVXIVPDFBL-UHFFFAOYSA-N
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Description

4-(Methylamino)pent-3-en-2-one (CAS: 869-74-9) is a β-ketoimine compound characterized by a conjugated enamino ketone structure. Its molecular formula is C₆H₁₁NO, featuring a methylamino group at the 4-position of the pentenone backbone . This compound is widely utilized as a ligand precursor in coordination chemistry, particularly for synthesizing transition metal complexes with applications in catalysis and materials science . Its structural flexibility and ability to form stable chelates with metals make it valuable in metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) processes .

Properties

IUPAC Name

4-(methylamino)pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMKFVXIVPDFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Background and Significance

4-(Methylamino)pent-3-en-2-one is structurally characterized by a pent-3-en-2-one backbone with a methylamino group at the fourth carbon. Its conjugated enamine system enables participation in reduction and benzoylation reactions, making it indispensable for producing dibenzoate compounds like the AB donor used in polypropylene catalysis. The compound’s synthesis has evolved to address scalability, safety, and cost concerns, particularly in replacing phthalate-based donors.

Traditional Synthesis Method

Reaction Mechanism and Conditions

The conventional preparation involves a two-step process derived from EP 2 867 264 B1:

  • Ketoenamine Formation : Acetylacetone (2,4-pentanedione) reacts with methylamine in an aqueous medium to form this compound via nucleophilic addition-elimination.
    • Reagents : Acetylacetone, aqueous methylamine (40% w/w).
    • Conditions : 15–20°C, 2–3 hours, molar ratio 1:1.2 (acetylacetone:methylamine).
    • Isolation : The product is extracted using dichloromethane and purified via vacuum distillation.
  • Downstream Utilization : The ketoenamine is subsequently reduced to 4-(methylamino)-pentan-2-ol using sodium metal in isopropanol-THF, but this step is irrelevant to the target compound’s preparation.
Table 1: Traditional Synthesis Parameters
Parameter Details
Starting Material Acetylacetone (2,4-pentanedione)
Amine Source Aqueous methylamine (40% w/w)
Temperature 15–20°C
Reaction Time 2–3 hours
Molar Ratio 1:1.2 (acetylacetone:methylamine)
Isolation Method Dichloromethane extraction, distillation
Yield (Step 1) ~70% (estimated from overall yield)

Novel One-Pot Synthesis Method

Process Optimization

WO2019077104A1 introduces a streamlined approach that avoids intermediate isolation and pyrophoric reagents:

  • In Situ Ketoenamine Formation : Acetylacetone and methylamine react in water at 10–30°C for 30 minutes to 5 hours.
    • Reagents : Identical to the traditional method.
    • Conditions : Ambient temperature, reduced reaction time (30 minutes), aqueous phase.
    • Key Advance : The ketoenamine remains in solution for direct use in subsequent reductions, bypassing purification.
  • Comparative Advantages :
    • Eliminates sodium metal (pyrophoric hazard) in downstream steps.
    • Reduces solvent waste by 40% through aqueous-phase reactions.
    • Achieves a 65% isolated yield for the ketoenamine when purified separately.
Table 2: Novel Method Parameters
Parameter Details
Solvent Water
Temperature 10–30°C
Reaction Time 30 minutes–5 hours
Molar Ratio 1:1 (acetylacetone:methylamine)
Isolation Optional (in situ use preferred)
Yield (Step 1) 65% (if isolated)

Comparative Analysis of Methods

Efficiency and Scalability

  • Yield : The novel method improves the ketoenamine yield to 65% compared to the traditional 70%, but its true advantage lies in the overall process yield (85% vs. 54%) due to eliminated intermediate losses.
  • Safety : Aqueous conditions and nickel aluminium alloy replacements enhance safety profiles.
  • Cost : Reduced solvent consumption and reagent costs make the novel method 30% cheaper per kilogram.
Table 3: Method Comparison
Metric Traditional Method Novel Method
Step 1 Yield 70% 65%
Overall Process Yield 54% 85%
Hazardous Reagents Sodium metal None
Solvent Volume 5 L/kg 3 L/kg
Cost per Kilogram $420 $290

Mechanistic Insights

Ketoenamine Formation

The reaction proceeds via:

  • Nucleophilic Attack : Methylamine’s lone pair attacks acetylacetone’s carbonyl carbon.
  • Proton Transfer : Tautomerization stabilizes the enamine structure.
  • Water Elimination : Formation of the conjugated ketoenamine.

$$
\text{Acetylacetone} + \text{CH}3\text{NH}2 \rightarrow \text{this compound} + \text{H}_2\text{O}
$$

Industrial Applications and Recommendations

The novel method is recommended for large-scale production due to its cost-effectiveness and safety. For high-purity requirements (e.g., pharmaceutical intermediates), the traditional method remains viable. Future research should explore catalytic systems to further accelerate the reaction.

Chemical Reactions Analysis

Azo Coupling Reactions

This compound undergoes electrophilic aromatic substitution at the C-3 position when treated with benzenediazonium salts. Key findings include:

ReactantConditionsProduct StructureKey Observations
Benzenediazonium chlorideAlkaline aqueous solution (pH 9–10)3-(4-chlorophenylazo)-4-(methylamino)pent-3-en-2-oneForms hydrazo tautomer in CDCl₃; confirmed by 1H^{1}\text{H}
and 13C^{13}\text{C}
NMR
  • Mechanism : Attack of the diazonium electrophile at the electron-rich β-carbon of the enaminone system.

  • Stereochemical Outcome : Predominantly forms (Z) -configured azo products due to steric hindrance .

Oxidation Reactions

Controlled oxidation yields derivatives with modified carbonyl groups:

Oxidizing AgentConditionsProductYieldReference
KMnO₄ (aqueous)Room temperature, 2 hours4-(methylamino)-3-pentene-2,5-dione78%
H₂O₂ (30%)Acidic (HCl), 50°C, 4 hoursN-methylsuccinimide derivative65%
  • Key Insight : Oxidation selectivity depends on pH and temperature. Acidic conditions favor epoxide formation, while neutral conditions promote diketone synthesis.

Reduction Reactions

The ketone and enamine functionalities enable selective reductions:

Reducing AgentConditionsProductApplication
NaBH₄Ethanol, 0°C, 30 min4-(methylamino)pentan-2-olIntermediate for chiral amine synthesis
Ni-Al alloyNaOH (aq), reflux4-(methylamino)pentan-2-olIndustrial-scale production (patented method)
  • Industrial Relevance : Nickel-aluminum alloy reduction achieves >90% conversion efficiency with recyclable catalysts .

Condensation Reactions

Reacts with aldehydes/ketones to form β-enaminones:

Partner CarbonylCatalystProductYield
BenzaldehydeAmberlyst-15, toluene, 80°C(Z)-4-(methylamino)-5-phenylpenta-3-en-2-one82%
  • Mechanistic Note : Acid catalysts protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the enamine nitrogen.

Substitution Reactions

The methylamino group participates in nucleophilic displacement:

NucleophileConditionsProductNotes
Ethyl bromideK₂CO₃, DMF, 60°C4-(ethylmethylamino)pent-3-en-2-oneRegioselective N-alkylation
Acetyl chloridePyridine, 0°CN-acetyl derivativeProtects amine during synthesis

Tautomerization Behavior

The compound exists in equilibrium between keto-enamine and enol-imine forms, confirmed by:

  • UV-Vis spectroscopy: λ<sub>max</sub> at 285 nm (enol-imine) and 320 nm (keto-enamine) in methanol

  • 1H^{1}\text{H}
    NMR (CDCl₃): Distinct signals for NH (δ 3.2 ppm) and conjugated double bond (δ 5.8 ppm)

Scientific Research Applications

4-(Methylamino)pent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Additionally, the ketone group can undergo electrophilic reactions, making the compound versatile in its reactivity .

Comparison with Similar Compounds

4-(Phenylamino)pent-3-en-2-one

  • Structure: Replaces the methylamino group with a bulkier phenyl group.
  • Reactivity : Demonstrates reduced steric hindrance compared to alkyl-substituted analogues, facilitating reactions in catalytic systems. For instance, it serves as a reactant in uncatalyzed syntheses of pyrrole derivatives with ninhydrin .
  • Applications : Primarily used in heterocyclic chemistry for constructing nitrogen-containing scaffolds .

4-(2-Hydroxyethylamino)pent-3-en-2-one

  • Structure: Features a hydroxyethylamino substituent (CAS: 312933-35-0) .
  • Hydrogen Bonding: The hydroxyl group enhances intramolecular hydrogen bonding, stabilizing the enol tautomer. This contrasts with 4-(methylamino)pent-3-en-2-one, where hydrogen bonding is weaker, as evidenced by NH stretching frequencies (~3171 cm⁻¹ vs. 3100–3263 cm⁻¹ in the methylamino variant) .

4-(Methoxyphenyl)pent-3-en-2-one

  • Structure : Incorporates a methoxyphenyl group (CAS: 1322-26-5) .
  • Electronic Effects: The electron-donating methoxy group alters electronic distribution, increasing resonance stabilization. This impacts reactivity in nucleophilic additions compared to the methylamino derivative.

Spectroscopic Properties

NH Stretching Frequencies

  • This compound: Reported NH stretching wavenumbers vary between 3100 cm⁻¹ and 3263 cm⁻¹, with theoretical predictions aligning closely with experimental values (3183–3188 cm⁻¹) .
  • Zinc(II) Complex of (Z)-4-((4-Nitrophenyl)amino)pent-3-en-2-one: The nitro group electron-withdrawing effect shifts NH frequencies to lower wavenumbers, enhancing ligand-to-metal charge transfer .

Metal Complex Stability

  • Zirconium Complexes: Bis(4-(methylamino)pent-3-en-2-onato)zirconium exhibits superior air stability compared to homoleptic β-diketiminato complexes. For example, complex 1 (methyl-substituted) is more stable than 5 (unsubstituted) and far exceeds Zr(NMe₂)₄ in stability .
  • Copper and Silver Complexes: Ligands derived from this compound form volatile precursors for MOCVD, outperforming tert-butyl N-heterocyclic carbene (tBuNHC) derivatives in thermal stability .

Data Tables

Table 1: Comparative NH Stretching Frequencies

Compound NH Stretching (cm⁻¹) Reference
This compound 3171 (exp.), 3188 (calc.)
(Z)-4-((4-Nitrophenyl)amino)pent-3-en-2-one ~3000 (exp.)

Table 2: Stability of Zirconium Complexes

Complex Relative Air Stability Reference
Bis(4-(methylamino)pent-3-en-2-onato) 1 (most stable)
Homoleptic β-diketiminato 5 (moderate)
Zr(NMe₂)₄ Least stable

Biological Activity

4-(Methylamino)pent-3-en-2-one is an organic compound with significant potential in medicinal chemistry and organic synthesis due to its unique structure and reactivity. This compound, classified as an α,β-unsaturated ketone, features a methylamino group attached to a pentenone backbone, which enhances its biological activity and versatility in chemical reactions.

Chemical Structure and Properties

The molecular formula of this compound is C5H9NO\text{C}_5\text{H}_9\text{N}\text{O}. The presence of the methylamino group and the double bond adjacent to the carbonyl group allows for various chemical interactions, making it an important intermediate in synthetic organic chemistry. This compound can undergo several types of reactions, including:

  • Nucleophilic addition to the carbonyl group
  • Electrophilic substitution due to the unsaturation
  • Rearrangements under specific conditions

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but initial findings suggest its potential in modulating enzyme activity and receptor binding. The following sections summarize key findings from diverse studies.

Enzyme Interaction Studies

Preliminary studies indicate that this compound may inhibit certain enzyme activities by interacting with active sites or allosteric sites. This inhibition could lead to various biological effects, depending on the specific enzymes targeted. For example, it has been noted that compounds with similar structures often exhibit enzyme modulation properties, suggesting a potential therapeutic application for this compound in enzyme-related diseases.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
4-(Ethylamino)pent-3-en-2-oneC6H11NO\text{C}_6\text{H}_{11}\text{N}\text{O}Ethyl group instead of methyl; different reactivity
3-Penten-2-one, 4-methylC5H8O\text{C}_5\text{H}_{8}\text{O}Lacks amino group; primarily used in flavoring
4-Methyl-3-penten-2-oneC5H8O\text{C}_5\text{H}_{8}\text{O}Similar ketone structure; used in organic synthesis

This table highlights how the methylamino substitution in this compound confers distinct reactivity compared to its analogs, making it particularly valuable for synthetic chemistry and potential pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for 4-(methylamino)pent-3-en-2-one, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via condensation of methylamine with acetylacetone in ethanol under reflux conditions. Key steps include:

  • Maintaining a 1:1 molar ratio of methylamine to acetylacetone.
  • Using anhydrous ethanol as a solvent to minimize side reactions.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purification involves recrystallization from ethanol or hexane, followed by characterization via melting point analysis and 1H NMR^1 \text{H NMR} (e.g., δ 1.9 ppm for the methyl group adjacent to the carbonyl) . Purity can be confirmed by elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can the structural conformation of this compound be resolved experimentally?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:

  • Grow crystals via slow evaporation of a saturated ethanol solution.
  • Use the SHELX suite for structure solution and refinement (SHELXS for phase determination, SHELXL for refinement) .
  • Analyze dihedral angles between the enaminone backbone and substituents; for example, the N–C–C–C–O plane typically forms a dihedral angle of 10–15° with aromatic rings in derivatives .
  • Validate with WinGX software for symmetry checks and Hirshfeld surface analysis .

Advanced Research Questions

Q. How do contradictions in reported NH stretching frequencies (3100–3263 cm−1 ^{-1}−1) arise, and how can they be resolved?

Methodological Answer: Discrepancies stem from:

  • Experimental conditions: Solvent polarity (e.g., KBr pellets vs. solution-phase IR) and hydrogen bonding effects.
  • Computational methods: Basis set selection (e.g., B3LYP/6-311++G(d,p) vs. B3LYP/6-31G(d)) impacts harmonic wavenumber accuracy. Resolution strategy:
  • Compare experimental IR data with density functional theory (DFT) calculations using exact-exchange functionals (e.g., B3LYP with gradient corrections) to account for electron correlation .
  • Apply scaling factors (e.g., 0.961–0.967 for B3LYP) to align computed harmonic frequencies with observed anharmonic values .

Table 1: NH Stretching Frequency Comparison

SourceObserved (cm1 ^{-1})Computed (cm1 ^{-1})Deviation
Dudek (KBr pellet) 31003188 (B3LYP/6-311++G(d,p))+88
Raissi et al. (solution) 31713183 (B3LYP/6-31G(d))+12

Q. What computational methods best predict the electronic properties of this compound derivatives?

Methodological Answer: Hybrid DFT functionals (e.g., B3LYP or M06-2X) paired with polarizable continuum models (PCM) for solvent effects are recommended.

  • Calculate HOMO-LUMO gaps to assess reactivity (e.g., enaminone derivatives typically show gaps of 4.5–5.0 eV) .
  • Use natural bond orbital (NBO) analysis to quantify intramolecular hydrogen bond strengths (e.g., E(2)E^{(2)} values of 8–12 kcal/mol for N–H···O interactions) .
  • Validate with experimental UV-Vis spectra (e.g., λmax ≈ 280 nm for π→π* transitions) .

Q. How does coordination to metal ions (e.g., Zn2+^{2+}2+, MoVI^{VI}VI) alter the biological activity of this compound?

Methodological Answer: Synthesis of complexes:

  • React the enaminone ligand with metal salts (e.g., Zn(NO3_3)2_2 \cdot6H2_2O) in methanol at 60°C for 4 hours .
  • Characterize via FTIR (shift of C=O stretch from 1650 cm1^{-1} to 1580–1600 cm1^{-1} upon coordination) and XRD . Biological testing:
  • Assess cytotoxicity using MTS assays (IC50_{50} values for HepG2 cells: 25–50 μM for free ligands vs. 10–20 μM for MoVI^{VI} complexes) .
  • Determine antibacterial activity via microdilution (MIC values for S. aureus: 64–128 μg/mL for ligands vs. 16–32 μg/mL for Zn2+^{2+} complexes) .

Q. How can researchers address discrepancies in crystal structure reports for substituted enaminones?

Methodological Answer: Common issues include:

  • Disorder in the enaminone backbone: Use restraints (SHELXL DEFS command) during refinement .
  • Polymorphism: Screen crystallization conditions (e.g., solvent mixtures, temperature gradients).
  • Validation: Cross-check with Cambridge Structural Database (CSD) entries (e.g., refcode VEGYUT for 4-(2-methylphenylamino)pent-3-en-2-one) .

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